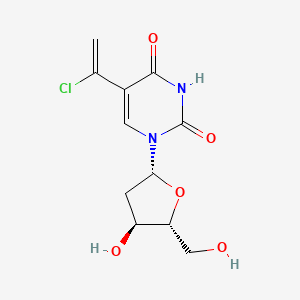![molecular formula C16H13NSSe B14465656 (3-Methylseleno-2-benzo[b]thienylidene)aniline CAS No. 71740-03-9](/img/structure/B14465656.png)
(3-Methylseleno-2-benzo[b]thienylidene)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-Methylseleno-2-benzo[b]thienylidene)aniline is an organic compound that features a unique combination of a benzo[b]thiophene ring and an aniline moiety, with a methylseleno group attached to the benzo[b]thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylseleno-2-benzo[b]thienylidene)aniline typically involves the following steps:
Formation of the Benzo[b]thiophene Ring: The benzo[b]thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone or aldehyde with a thiocyanate and elemental sulfur.
Introduction of the Methylseleno Group: The methylseleno group can be introduced via a nucleophilic substitution reaction using a suitable methylseleno reagent, such as methylselenol or a methylsel
Properties
CAS No. |
71740-03-9 |
|---|---|
Molecular Formula |
C16H13NSSe |
Molecular Weight |
330.3 g/mol |
IUPAC Name |
1-(3-methylselanyl-1-benzothiophen-2-yl)-N-phenylmethanimine |
InChI |
InChI=1S/C16H13NSSe/c1-19-16-13-9-5-6-10-14(13)18-15(16)11-17-12-7-3-2-4-8-12/h2-11H,1H3 |
InChI Key |
UGGSBFCYYSJCCS-UHFFFAOYSA-N |
Canonical SMILES |
C[Se]C1=C(SC2=CC=CC=C21)C=NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



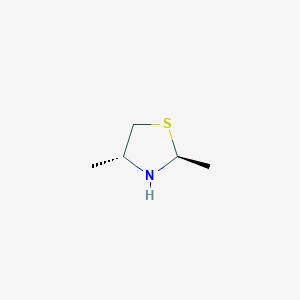
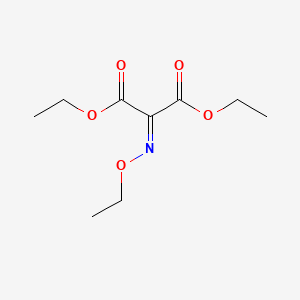



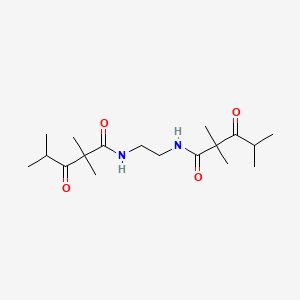
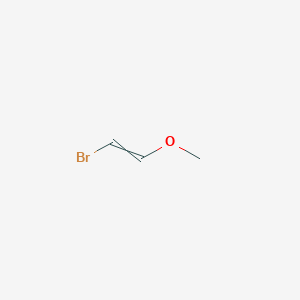

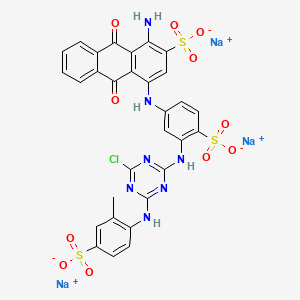
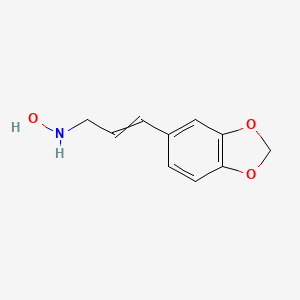
![1,5-Naphthalenedisulfonic acid, 3-[(4-amino-1-naphthalenyl)azo]-, disodium salt](/img/structure/B14465638.png)

